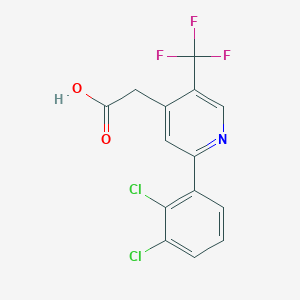
2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C13H7Cl2F3NO2 It is characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyridine ring, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added through a reaction with a trifluoromethylating agent.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dichlorophenyl)pyridine-4-acetic acid: Similar in structure but lacks the trifluoromethyl group.
2,3-Bis(2,3-dichlorophenyl)pyridine-4-acetic acid: Contains additional dichlorophenyl groups.
Properties
Molecular Formula |
C14H8Cl2F3NO2 |
|---|---|
Molecular Weight |
350.1 g/mol |
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-5-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C14H8Cl2F3NO2/c15-10-3-1-2-8(13(10)16)11-4-7(5-12(21)22)9(6-20-11)14(17,18)19/h1-4,6H,5H2,(H,21,22) |
InChI Key |
STPYXTPQBKZHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C(=C2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)

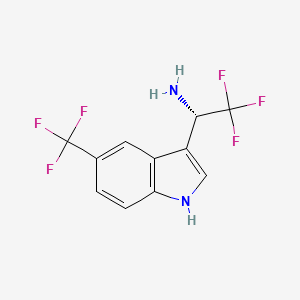
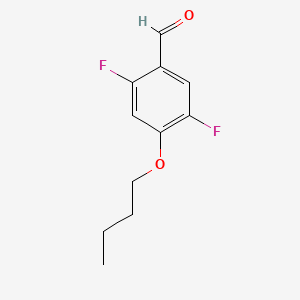

![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
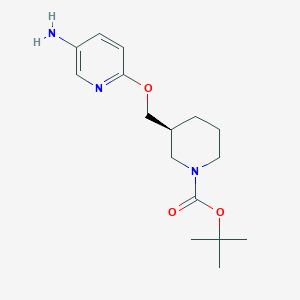

![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
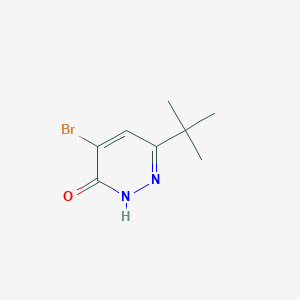
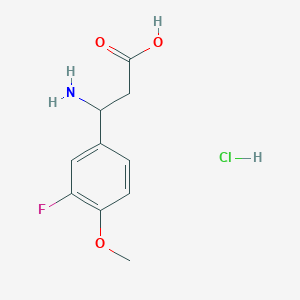

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
